molecular formula C22H19N3O B295455 N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide

N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide

Cat. No. B295455
M. Wt: 341.4 g/mol
InChI Key: ONZRLKKWCBSCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide, also known as AQ-RA 741, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 has been found to possess analgesic properties, possibly by modulating the activity of pain receptors in the central nervous system. Furthermore, N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 has been shown to possess anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 in lab experiments is its relatively low toxicity, making it a safer alternative to other chemical compounds. Additionally, N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 has been found to possess a high degree of stability, making it a reliable compound for use in various experiments. However, one limitation of using N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741. One potential area of research is the development of N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 as a potential therapeutic agent for the treatment of various diseases and disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 and its effects on the central nervous system. Finally, future research could focus on the synthesis of new derivatives of N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 involves the reaction of 2-naphthylacetic acid with 2,3-dimethylquinoxaline-6-carbonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 in its pure form.

Scientific Research Applications

N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 has been extensively studied for its potential use as a therapeutic agent. It has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a promising candidate for the treatment of various diseases and disorders.

properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H19N3O/c1-14-15(2)24-21-13-18(10-11-20(21)23-14)25-22(26)12-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,13H,12H2,1-2H3,(H,25,26)

InChI Key

ONZRLKKWCBSCDL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N=C1C

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)CC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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